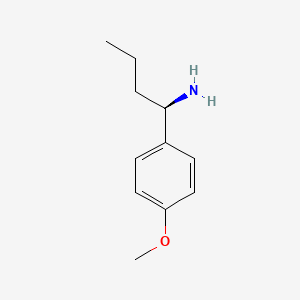
7-Fluoronaphthalen-1-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoronaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C11H6F4O3S It is known for its unique structural properties, which include a naphthalene ring substituted with a fluorine atom and a trifluoromethanesulfonate group
Métodos De Preparación
The synthesis of 7-Fluoronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 7-fluoronaphthalene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
7-Fluoronaphthalene+Trifluoromethanesulfonic anhydride→7-Fluoronaphthalen-1-yl trifluoromethanesulfonate
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
7-Fluoronaphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the trifluoromethanesulfonate group is replaced by a nucleophile. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: While less common, the naphthalene ring can undergo oxidation or reduction under specific conditions, leading to the formation of quinones or dihydronaphthalenes, respectively.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with various aryl or vinyl partners.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
7-Fluoronaphthalen-1-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which 7-Fluoronaphthalen-1-yl trifluoromethanesulfonate exerts its effects is primarily through its reactivity as an electrophile. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparación Con Compuestos Similares
Similar compounds to 7-Fluoronaphthalen-1-yl trifluoromethanesulfonate include:
Naphthalen-1-yl trifluoromethanesulfonate: Lacks the fluorine substitution, leading to different reactivity and applications.
8-Chloro-7-fluoronaphthalen-1-yl trifluoromethanesulfonate:
1-Naphthyl trifluoromethanesulfonate: Another variant without the fluorine substitution, used in similar types of reactions but with different reactivity profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C11H6F4O3S |
|---|---|
Peso molecular |
294.22 g/mol |
Nombre IUPAC |
(7-fluoronaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H6F4O3S/c12-8-5-4-7-2-1-3-10(9(7)6-8)18-19(16,17)11(13,14)15/h1-6H |
Clave InChI |
ZMEBQXHLSSGVOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)F)C(=C1)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B13974155.png)
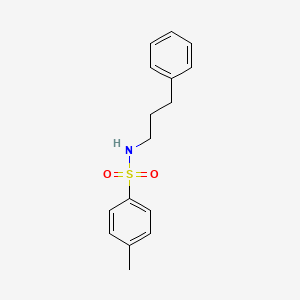
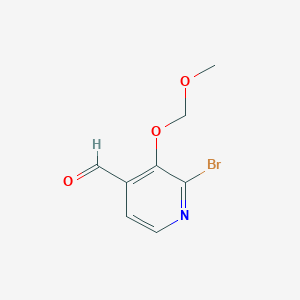
![7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B13974180.png)
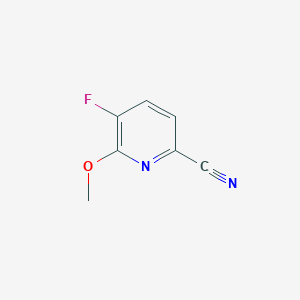
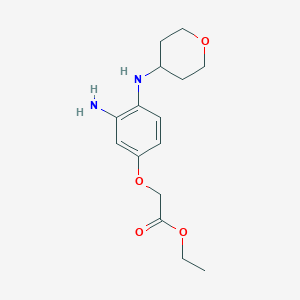
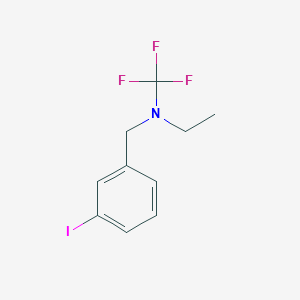
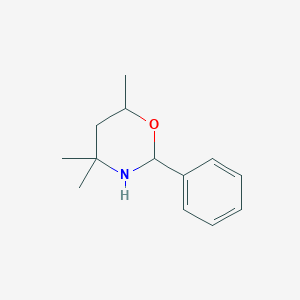
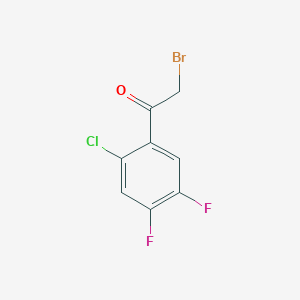
![1H-Pyrazolo[4,3-g]benzothiazol-7-amine](/img/structure/B13974206.png)
![8-(Bromomethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13974210.png)
![8-Cyclopentyl-2-(methylsulfinyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13974212.png)
